molecular formula C13H14ClF3N2O3 B2356303 5-chloro-6-(oxan-4-yloxy)-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide CAS No. 1903556-83-1

5-chloro-6-(oxan-4-yloxy)-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide

Cat. No.: B2356303
CAS No.: 1903556-83-1
M. Wt: 338.71
InChI Key: UYTJUIOROKLIMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-6-(oxan-4-yloxy)-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of nicotinamides. This compound is characterized by the presence of a chloro group, a tetrahydropyran-4-yloxy group, and a trifluoroethyl group attached to the nicotinamide core. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-6-(oxan-4-yloxy)-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide typically involves multiple steps:

    Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of nicotinic acid with ammonia or an amine.

    Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Tetrahydropyran-4-yloxy Group: This step involves the reaction of the nicotinamide with tetrahydropyran-4-ol in the presence of a suitable base.

    Introduction of the Trifluoroethyl Group: The trifluoroethyl group can be introduced using trifluoroethylamine under appropriate conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the tetrahydropyran-4-yloxy group.

    Reduction: Reduction reactions can occur at the nicotinamide core or the chloro group.

    Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted nicotinamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-6-(oxan-4-yloxy)-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-N-(2,2,2-trifluoroethyl)nicotinamide: Lacks the tetrahydropyran-4-yloxy group.

    5-chloro-6-methoxy-N-(2,2,2-trifluoroethyl)nicotinamide: Contains a methoxy group instead of the tetrahydropyran-4-yloxy group.

    5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide: Lacks the trifluoroethyl group.

Uniqueness

The uniqueness of 5-chloro-6-(oxan-4-yloxy)-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

5-chloro-6-(oxan-4-yloxy)-N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClF3N2O3/c14-10-5-8(11(20)19-7-13(15,16)17)6-18-12(10)22-9-1-3-21-4-2-9/h5-6,9H,1-4,7H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYTJUIOROKLIMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=C(C=C(C=N2)C(=O)NCC(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClF3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.